BENGHE Foundational & Exploratory

Check Availability & Pricing

The Endogenous Function of the PEN Peptide In
Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PEN(mouse) TFA

Cat. No.: B15600540

Executive Summary: The PEN peptide, a product of the proprotein proSAAS, has emerged as
a significant neuromodulator in mice, primarily implicated in the regulation of feeding, body
weight, and anxiety-related behaviors. This technical guide provides an in-depth overview of
the endogenous function of the PEN peptide, its signaling pathway through the G protein-
coupled receptor 83 (GPR83), and the experimental methodologies used to elucidate its
physiological roles. Quantitative data from key studies are summarized, and signaling and
experimental workflows are visualized to provide a comprehensive resource for researchers,
scientists, and drug development professionals.

Introduction: Distinguishing PEN Peptide from
Proenkephalin-Derived Peptides

It is crucial to first clarify the origin of the PEN peptide. While the term "PEN" might be
misconstrued to be related to proenkephalin, the PEN peptide discussed herein is derived from
the precursor protein proSAAS (Proprotein convertase subtilisin/kexin type 1 inhibitor)[1].
Proenkephalin is a distinct precursor protein that gives rise to opioid peptides like met-
enkephalin and leu-enkephalin, which are involved in pain modulation and other functions[2][3]
[4]. The PEN peptide from proSAAS, however, has been identified as an endogenous ligand for
the G protein-coupled receptor 83 (GPR83), and its primary functions in mice appear to be
related to metabolic regulation and behavior[1][5].

The PEN Peptide and its Precursor, proSAAS
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The PEN peptide is one of several bioactive peptides cleaved from the proSAAS precursor
protein. The processing of proSAAS is a multi-step process involving several enzymes.
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Processing of the proSAAS precursor protein.

Physiological Functions of the PEN Peptide in Mice

The primary endogenous function of the PEN peptide in mice revolves around the regulation of
food intake and body weight. Studies involving the administration of PEN-related agents and
the use of genetically modified mice have provided significant insights into its physiological
roles.

Regulation of Feeding and Body Weight

Evidence strongly suggests that the PEN peptide is involved in the central regulation of
feeding. Intracerebroventricular (ICV) administration of antibodies that sequester the PEN
peptide in fasted mice led to a significant reduction in food intake[6]. This indicates that
endogenous PEN likely plays a role in promoting feeding behavior.

The phenotypes of genetically modified mice further support this role. Mice overexpressing
proSAAS, and therefore likely having elevated levels of PEN and other proSAAS-derived
peptides, exhibit an obese phenotype[1][6]. Conversely, mice with a knockout of the proSAAS
gene are slightly underweight[1][5][6]. Specifically, male proSAAS knockout mice show a 10-
15% decrease in body weight[5].

The receptor for PEN, GPR83, is also critically involved in this regulatory axis. GPR83
knockout mice, when fed a regular chow diet, have normal body weight and glucose tolerance.
However, when challenged with a high-fat diet, they are protected from obesity and glucose
intolerance([7].
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Role in Anxiety and Stress

Beyond metabolic control, proSAAS-derived peptides, including PEN, appear to modulate
anxiety and stress. ProSAAS-knockout mice display an anxiety phenotype, suggesting an
anxiolytic (anxiety-reducing) role for these endogenous peptides[1][6].

Quantitative Data on PEN Peptide Function in Mice

The following tables summarize the key quantitative findings from studies on the PEN peptide
and its associated precursor and receptor in mice.

Experiment Subject Intervention Key Finding Reference

Intracerebroventr  Reduced food

Food Intake ) icular injection of  intake for 14
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The PEN-GPR83 Signaling Pathway

The PEN peptide exerts its physiological effects by binding to and activating its cognate
receptor, GPR83. This receptor is a G protein-coupled receptor, and its activation by PEN
initiates intracellular signaling cascades. In vitro studies have shown that GPR83 can couple to
both Gq and Gi proteins[6].

e Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC).
PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate
(IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key
second messenger. Treatment with PEN has been shown to increase both IP3 and
intracellular calcium levels[6].

» Gi Pathway: Coupling to the Gi protein results in the inhibition of adenylyl cyclase, leading to
a decrease in intracellular cyclic AMP (cCAMP) levels. PEN treatment of cells expressing
GPR83 leads to a dose-dependent decrease in CAMP[6].
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PEN-GPR83 signaling pathway.
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Experimental Protocols

This section provides an overview of key experimental methodologies for studying the
endogenous function of the PEN peptide in mice.

Intracerebroventricular (ICV) Injection of Anti-PEN
Antibodies

This protocol is designed to neutralize endogenous PEN peptide in the brain to observe its
effect on behavior, such as feeding.

Materials:

 Stereotaxic apparatus

¢ Anesthesia (e.g., isoflurane)

e Microinjection pump and syringe

e Cannula and tubing

e Anti-PEN antibody solution

e Control IgG antibody solution

e Surgical tools

Procedure:

e Anesthetize the mouse and mount it in the stereotaxic apparatus.

o Surgically implant a guide cannula into the lateral ventricle of the brain. The coordinates for
the lateral ventricle in mice are typically AP: -0.2 mm, ML: £1.0 mm, DV: -2.5 mm from
bregma.

o Allow the mouse to recover from surgery for at least one week.
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On the day of the experiment, gently restrain the mouse and insert the injection cannula
through the guide cannula.

Infuse a specific volume and concentration of the anti-PEN antibody or control IgG solution
into the ventricle using the microinjection pump over a set period.

After injection, leave the injector in place for a short duration to prevent backflow.

Return the mouse to its home cage and monitor for behavioral changes, such as food intake,
over a specified time course.

Measurement of Food Intake

This protocol outlines the procedure for quantifying food consumption in mice following an

intervention.

Materials:

Metabolic cages or standard cages with specialized food hoppers

Pre-weighed food pellets

Analytical balance

Procedure:

House mice individually to allow for accurate measurement of individual food intake.

Acclimatize the mice to the specific caging and food type for several days before the
experiment.

At the start of the measurement period, provide a pre-weighed amount of food.

At designated time points (e.g., 2, 4, 8, 14, 24 hours), remove the remaining food and any
spillage.

Weigh the remaining food. The amount of food consumed is calculated as the initial weight
minus the final weight.
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» Replenish with a new pre-weighed amount of food for the next measurement period if

applicable.

Experimental Workflow for Assessing the Effect of PEN
Neutralization on Feeding

The following diagram illustrates a typical experimental workflow for investigating the role of
endogenous PEN in feeding behavior.
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Workflow for anti-PEN antibody administration.
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Conclusion and Future Directions

The endogenous PEN peptide, derived from the proSAAS precursor, plays a significant role in
the regulation of feeding, body weight, and anxiety in mice. Its actions are mediated through
the GPR83 receptor, which activates both Gq and Gi signaling pathways. The use of
genetically modified mouse models and targeted antibody administration has been instrumental
in delineating these functions.

Future research should focus on further dissecting the downstream signaling pathways of the
PEN-GPR83 system and identifying the specific neuronal circuits through which PEN exerts its
effects on metabolism and behavior. A deeper understanding of this neuropeptide system could
pave the way for the development of novel therapeutic strategies for metabolic disorders and
anxiety-related conditions. The detailed methodologies and summarized data presented in this
guide offer a solid foundation for researchers and drug development professionals to build
upon in their exploration of the PEN peptide's endogenous functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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